molecular formula C9H17N B3143484 4-Allyl-1-methyl-piperidine CAS No. 5261-66-5

4-Allyl-1-methyl-piperidine

Cat. No.: B3143484
CAS No.: 5261-66-5
M. Wt: 139.24 g/mol
InChI Key: XBNLJXNHDKOIKI-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₅F₄NO, with a molecular weight of 195.11 g/mol (calculated). The tetrafluoropropoxy group imparts high electronegativity and chemical stability, while the nitrile functionality enhances polarity, making it suitable for specialized solvent systems or intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

1-methyl-4-prop-2-enylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-4-9-5-7-10(2)8-6-9/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNLJXNHDKOIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-methyl-piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-methyl-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The allyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-Allyl-1-methyl-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Allyl-1-methyl-piperidine involves its interaction with molecular targets and pathways within biological systems. For instance, piperidine derivatives are known to bind to DNA via intercalation, affecting cellular processes . The specific pathways and targets may vary depending on the derivative and its application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Functional Groups Key Properties/Applications
3-(2,2,3,3-Tetrafluoropropoxy)propionitrile C₆H₅F₄NO 195.11 4 Nitrile, ether Solvent modifier, pharmaceutical precursor
3-(2-Fluoroethoxy)propionitrile C₅H₈FNO 117.12 1 Nitrile, ether Lower boiling point (~162°C est.)
4-(2,2,3,3-Tetrafluoropropoxy)phthalonitrile C₁₁H₆F₄N₂O 258.17 4 Two nitriles, ether, aromatic High thermal stability, dyes/pigments
cis-4-(2,2,3,3-Tetrafluoropropoxy)cinnamonitrile C₁₂H₉F₄NO 263.20 4 Nitrile, ether, alkene Solid (m.p. ~54°C), isomer-specific reactivity
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol C₁₆H₂₀F₄O₃ 344.33 4 Alcohol, two ethers Solvent modifier in nuclear waste processing

Key Observations:

  • Fluorine Content: Compounds with four fluorine atoms (e.g., tetrafluoropropoxy derivatives) exhibit enhanced chemical inertness and thermal stability compared to monofluorinated analogs like 3-(2-Fluoroethoxy)propionitrile.
  • Functional Groups: The nitrile group in 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile increases polarity but reduces hydrogen-bonding capability relative to hydroxyl-containing analogs (e.g., 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol), impacting solubility in aqueous systems.
  • Aromatic vs.

Physicochemical Properties

  • Boiling Points : 3-(2-Fluoroethoxy)propionitrile has a lower estimated boiling point (~162°C) compared to bulkier tetrafluoropropoxy derivatives, which likely exhibit higher boiling points due to increased molecular weight and fluorine content .
  • Melting Points : Cis-4-(2,2,3,3-Tetrafluoropropoxy)cinnamonitrile solidifies at ~54°C, demonstrating how structural rigidity (alkene + aromaticity) affects phase behavior .
  • Solubility : The nitrile group in 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile enhances solubility in polar aprotic solvents (e.g., acetonitrile) but limits miscibility in water compared to hydroxylated analogs used in solvent extraction systems .

Regulatory and Environmental Considerations

  • Applications in Solvent Systems: Fluorinated modifiers like 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol are critical in nuclear waste processing but require rigorous shelf-life monitoring due to hydrolytic degradation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Allyl-1-methyl-piperidine
Reactant of Route 2
4-Allyl-1-methyl-piperidine

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